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Compound of Interest

Compound Name: AZ8010

Cat. No.: B15581992 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
AZ8010, with the chemical name N-(3-(3,5-dimethoxyphenethyl)-1H-pyrazol-5-yl)-4-(1-

ethylpiperidin-4-yl)benzamide, is a potent and selective inhibitor of Fibroblast Growth Factor

Receptors (FGFRs), primarily targeting FGFR1, FGFR2, and FGFR3. This document provides

a comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of AZ8010. Detailed experimental protocols for key assays and

visualizations of the associated signaling pathways are included to support its application in

cancer research and drug development.

Chemical Structure and Properties
AZ8010 is a small molecule inhibitor belonging to the pyrazole-benzamide class of compounds.

Its structure is characterized by a central pyrazole core substituted with a dimethoxyphenethyl

group and a benzamide moiety containing an ethylpiperidine ring.

Chemical Structure:

IUPAC Name: N-(3-(3,5-dimethoxyphenethyl)-1H-pyrazol-5-yl)-4-(1-ethylpiperidin-4-

yl)benzamide

Chemical Formula: C₂₇H₃₄N₄O₃
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Molecular Weight: 462.59 g/mol

Physicochemical Properties:

A comprehensive summary of the known physicochemical properties of AZ8010 is presented in

the table below. While specific experimental values for melting point and pKa are not readily

available in the public domain, its solubility is primarily in organic solvents.

Property Value Reference

Molecular Weight 462.59 g/mol

Chemical Formula C₂₇H₃₄N₄O₃

Appearance Solid powder

Solubility Soluble in DMSO

Melting Point Data not available

pKa Data not available

Pharmacological Properties
AZ8010 is a potent inhibitor of FGFR tyrosine kinases, demonstrating significant anti-

proliferative activity in various cancer cell lines. Its primary mechanism of action involves the

inhibition of FGFR autophosphorylation and the subsequent blockade of downstream signaling

pathways crucial for cell growth and survival.

Pharmacological Data:
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Parameter Value Cell Line/Assay Reference

Target(s)
FGFR1, FGFR2,

FGFR3
Kinase Assays [1][2]

IC₅₀ (Cell

Proliferation)
~5 nM

Sum52-PE breast

cancer cells

Pharmacokinetics

(ADME)

Data not available in

public literature

Signaling Pathways
AZ8010 exerts its anti-cancer effects by inhibiting the FGFR signaling cascade. Upon binding

of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking

sites for downstream signaling proteins. This leads to the activation of multiple pathways,

including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which

are critical for cell proliferation, survival, and differentiation. AZ8010's inhibition of FGFR

phosphorylation effectively blocks these downstream signals.
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Caption: FGFR signaling pathway and the inhibitory action of AZ8010.
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Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the

characterization of AZ8010.

FGFR Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro potency of AZ8010 against

FGFR kinases.

Objective: To determine the IC₅₀ or Kᵢ value of AZ8010 for FGFR1, FGFR2, and FGFR3.

Materials:

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains

Poly(Glu, Tyr) 4:1 peptide substrate

ATP (Adenosine triphosphate)

AZ8010 stock solution (in DMSO)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white assay plates

Plate reader capable of luminescence detection

Procedure:

Compound Dilution: Prepare a serial dilution of AZ8010 in DMSO. Further dilute the

compound in kinase assay buffer to the desired final concentrations.

Kinase Reaction: a. Add kinase, substrate, and AZ8010 (or DMSO for control) to the wells of

the assay plate. b. Initiate the kinase reaction by adding ATP. The final reaction volume is
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typically 10-25 µL. c. Incubate the plate at room temperature for a specified time (e.g., 60

minutes).

ADP Detection: a. Stop the kinase reaction and measure the amount of ADP produced using

the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves

adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase

Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Data Analysis: a. Measure luminescence using a plate reader. b. Calculate the percentage of

inhibition for each AZ8010 concentration relative to the DMSO control. c. Plot the percentage

of inhibition against the logarithm of the AZ8010 concentration and fit the data to a sigmoidal

dose-response curve to determine the IC₅₀ value.
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Caption: Workflow for the FGFR Kinase Inhibition Assay.
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Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of the anti-proliferative effects of AZ8010 on cancer

cells.

Objective: To determine the IC₅₀ of AZ8010 for cell proliferation in a specific cancer cell line.

Materials:

Cancer cell line of interest (e.g., Sum52-PE)

Complete cell culture medium

AZ8010 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Spectrophotometer (plate reader)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AZ8010 (or DMSO for control)

and incubate for a specified period (e.g., 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

plate reader.
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Data Analysis: a. Calculate the percentage of cell viability for each AZ8010 concentration

relative to the DMSO control. b. Plot the percentage of viability against the logarithm of the

AZ8010 concentration and fit the data to a sigmoidal dose-response curve to determine the

IC₅₀ value.

Western Blot Analysis of FGFR Signaling
This protocol describes the analysis of the phosphorylation status of FGFR and downstream

signaling proteins in response to AZ8010 treatment.

Objective: To assess the effect of AZ8010 on the phosphorylation of FGFR and ERK in cancer

cells.

Materials:

Cancer cell line of interest

AZ8010 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Cell Treatment and Lysis: a. Treat cells with AZ8010 at various concentrations for a specified

time. b. Lyse the cells in lysis buffer and collect the lysates. c. Determine the protein

concentration of each lysate using the BCA assay.

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample

by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with

blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary

antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection and Analysis: a. Add ECL substrate to the membrane and detect the

chemiluminescent signal using an imaging system. b. Quantify the band intensities and

normalize the levels of phosphorylated proteins to the total protein levels.
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Caption: Workflow for Western Blot Analysis.
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Conclusion
AZ8010 is a valuable research tool for investigating the role of FGFR signaling in cancer. Its

high potency and selectivity for FGFR1, 2, and 3 make it a suitable probe for preclinical studies

aimed at validating FGFR as a therapeutic target and for exploring mechanisms of drug

resistance. The experimental protocols and pathway information provided in this guide are

intended to facilitate further research into the biological activities and therapeutic potential of

AZ8010.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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